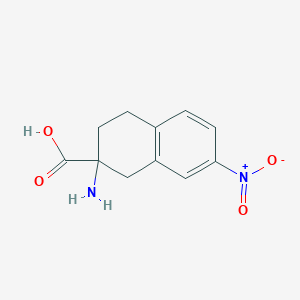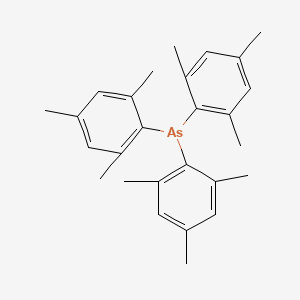![molecular formula C17H16N2O3 B14173100 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 879451-50-0](/img/structure/B14173100.png)
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenylacetic acid, followed by a condensation reaction with indole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted indoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
879451-50-0 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C17H16N2O3/c1-22-17-9-5-3-7-13(17)15(11-19(20)21)14-10-18-16-8-4-2-6-12(14)16/h2-10,15,18H,11H2,1H3 |
InChI Key |
KKSZVUGVKVEOAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)



![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)



